NF‑κB p65 Activation: 3‑Bromo‑4‑methoxyphenyl vs. 3‑Nitrophenyl IMP
In a human SH‑SY5Y neuroblastoma reporter assay (PubChem AID 1241), 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine enhanced NF‑κB p65‑dependent luciferase expression with an EC50 of 327 nM [1]. By contrast, the 2-(3-nitrophenyl)imidazo[1,2-a]pyridine analog, which lacks both the methoxy and C6‑methyl groups, displayed an EC50 of 4.95 mM in the same assay [2]. The 15,000‑fold weaker potency of the nitro analog demonstrates that the 3‑bromo‑4‑methoxyphenyl motif and the C6‑methyl substitution are jointly required for nanomolar activity.
| Evidence Dimension | NF-κB p65 activation potency (EC50) |
|---|---|
| Target Compound Data | 327 nM |
| Comparator Or Baseline | 2-(3-nitrophenyl)imidazo[1,2-a]pyridine: 4.95 mM (4,950,000 nM) |
| Quantified Difference | ~15,000‑fold stronger for the target compound |
| Conditions | Human SH‑SY5Y neuroblastoma cells stably transfected with NF‑κB‑luciferase reporter; PubChem AID 1241 |
Why This Matters
This large potency window makes the compound a viable chemical probe for NF‑κB‑driven neuroprotection, whereas the simple 2‑arylimidazo[1,2-a]pyridine congeners are essentially inactive and unsuitable for the same application.
- [1] PubChem BioAssay AID 1241. High Throughput Screen to Identify Compounds that Increase Expression of NF‑kB in Human Neuronal Cells – Dose Response. https://pubchem.ncbi.nlm.nih.gov/bioassay/1241 (accessed 2026-05-03). Target compound data for CID 843170 retrieved via BindingDB BDBM49715. View Source
- [2] BindingDB. BDBM49807: 2-(3-nitrophenyl)imidazo[1,2-a]pyridine. EC50 for Transcription factor p65 (Human). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=49807 (accessed 2026-05-03). View Source
